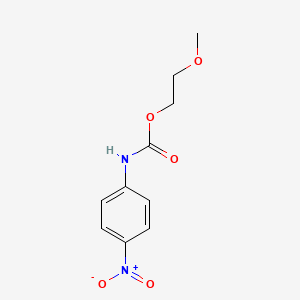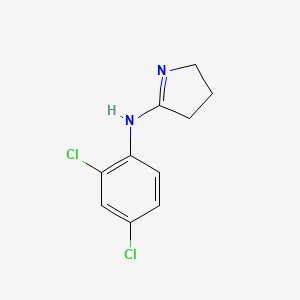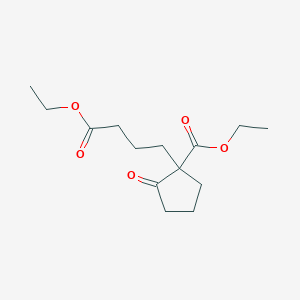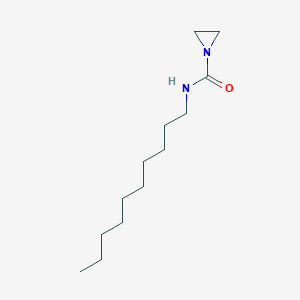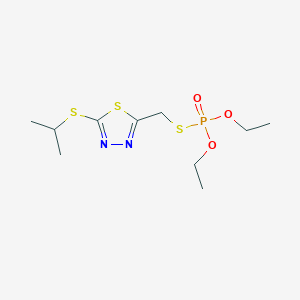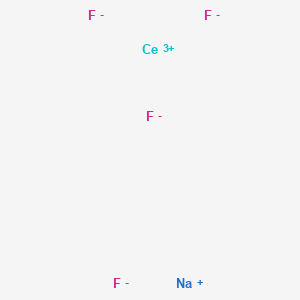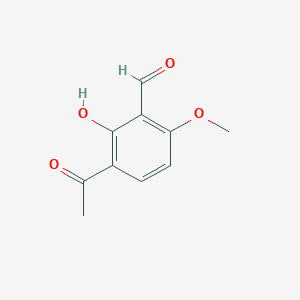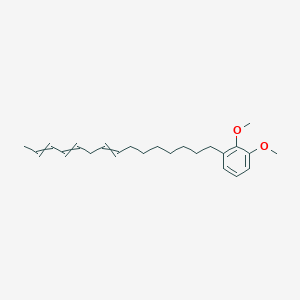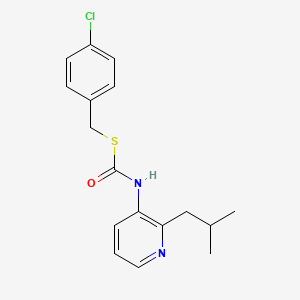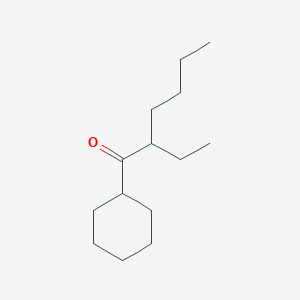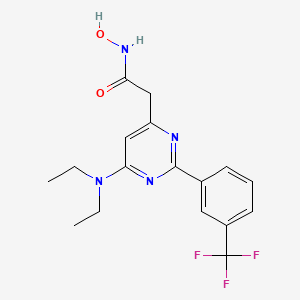
2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene is an organic compound that belongs to the class of aromatic compounds known as nitrophenyl ethers. This compound is characterized by the presence of two chlorine atoms and two nitro groups attached to a benzene ring, with an ether linkage connecting two benzene rings. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene typically involves the nitration of 2,4-dichlorophenol followed by etherification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2,4-dichloro-1-nitrophenol is then reacted with 2,4-dinitrochlorobenzene in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and column chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like iron powder or catalytic hydrogenation.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Iron powder in acidic medium or hydrogen gas with a palladium catalyst.
Electrophilic Aromatic Substitution: Chlorine gas or bromine in the presence of a Lewis acid catalyst like ferric chloride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Reduction: Formation of 2,4-dichloro-1-(2,4-diaminophenoxy)benzene.
Electrophilic Aromatic Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an inhibitor of certain enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene involves its interaction with molecular targets such as enzymes. The nitro groups can undergo reduction to form reactive intermediates that can inhibit enzyme activity. The compound can also participate in nucleophilic substitution reactions, leading to the modification of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-1-nitrophenoxybenzene
- 2,4-Dichloro-1-(4-nitrophenoxy)benzene
- 2,4-Dichloro-1-(2,4-dinitrophenoxy)benzene
Uniqueness
This compound is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
52423-45-7 |
|---|---|
Molekularformel |
C12H6Cl2N2O5 |
Molekulargewicht |
329.09 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenoxy)-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O5/c13-7-1-3-11(9(14)5-7)21-12-4-2-8(15(17)18)6-10(12)16(19)20/h1-6H |
InChI-Schlüssel |
FEQRCTGXGBJKFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


